Cas no 2308481-06-1 ((2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acid)

(2S)-3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis. Its key structural features include a chiral (2S)-configuration, a hydroxyl group, and an Fmoc-protected amine, ensuring compatibility with solid-phase peptide synthesis (SPPS) methodologies. The Fmoc group provides selective deprotection under mild basic conditions, while the hydroxyl and carboxyl functionalities offer additional sites for further modification. This compound is particularly valuable for introducing hydroxy-substituted residues into peptide chains, enhancing solubility or enabling post-synthetic conjugation. Its high purity and stability make it suitable for automated synthesis applications, supporting the preparation of complex peptides with precise stereochemical control.
(2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acid structure
2308481-06-1 structure
商品名:(2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acid
CAS番号:2308481-06-1
MF:C26H24N2O6
メガワット:460.478567123413
CID:6390307
PubChem ID:165807887

(2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acid
    • 2308481-06-1
    • EN300-1516394
    • (2S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2-hydroxypropanoic acid
    • インチ: 1S/C26H24N2O6/c29-22(25(31)32)14-27-24(30)23(16-8-2-1-3-9-16)28-26(33)34-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,29H,14-15H2,(H,27,30)(H,28,33)(H,31,32)/t22-,23?/m0/s1
    • InChIKey: BPVZZSQUGBZZIG-NQCNTLBGSA-N
    • ほほえんだ: O(C(NC(C(NC[C@@H](C(=O)O)O)=O)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 460.16343649g/mol
  • どういたいしつりょう: 460.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 702
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

(2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1516394-2.5g
(2S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2-hydroxypropanoic acid
2308481-06-1
2.5g
$6602.0 2023-06-05
Enamine
EN300-1516394-1.0g
(2S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2-hydroxypropanoic acid
2308481-06-1
1g
$3368.0 2023-06-05
Enamine
EN300-1516394-10000mg
(2S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2-hydroxypropanoic acid
2308481-06-1
10000mg
$14487.0 2023-09-27
Enamine
EN300-1516394-0.5g
(2S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2-hydroxypropanoic acid
2308481-06-1
0.5g
$3233.0 2023-06-05
Enamine
EN300-1516394-0.1g
(2S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2-hydroxypropanoic acid
2308481-06-1
0.1g
$2963.0 2023-06-05
Enamine
EN300-1516394-0.25g
(2S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2-hydroxypropanoic acid
2308481-06-1
0.25g
$3099.0 2023-06-05
Enamine
EN300-1516394-500mg
(2S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2-hydroxypropanoic acid
2308481-06-1
500mg
$3233.0 2023-09-27
Enamine
EN300-1516394-0.05g
(2S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2-hydroxypropanoic acid
2308481-06-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1516394-250mg
(2S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2-hydroxypropanoic acid
2308481-06-1
250mg
$3099.0 2023-09-27
Enamine
EN300-1516394-100mg
(2S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2-hydroxypropanoic acid
2308481-06-1
100mg
$2963.0 2023-09-27

(2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acid 関連文献

(2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acidに関する追加情報

Introduction to (2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic Acid (CAS No. 2308481-06-1)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. Among these, (2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acid, identified by its CAS number 2308481-06-1, has garnered significant attention due to its unique structural features and potential therapeutic applications. This compound, belonging to the class of amino acids with modified side chains, exhibits promising properties that make it a valuable candidate for further investigation in drug discovery.

The molecular structure of this compound is characterized by a chiral center at the (2S) position, which is a critical factor in determining its biological activity. The presence of a fluoren-9-yl methoxycarbonyl group and a phenylacetamido moiety introduces specific interactions with biological targets, enhancing its potential as a pharmacological agent. These structural elements not only contribute to the compound's solubility and stability but also influence its binding affinity to enzymes and receptors.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The (2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acid has been studied for its potential role in inhibiting key enzymes involved in inflammation and cancer progression. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins.

Moreover, the fluoren-9-yl methoxycarbonyl group in the molecule is known for its ability to enhance metabolic stability and bioavailability, making it an attractive feature for drug design. This group also contributes to the compound's ability to cross the blood-brain barrier, opening up possibilities for treating neurological disorders. The phenylacetamido moiety further enhances the compound's interactions with biological targets by providing a hydrogen bonding network that can stabilize enzyme-substrate complexes.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that (2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acid can bind effectively to several protein targets, including kinases and transcription factors involved in cell signaling pathways. These interactions are believed to modulate various cellular processes, making the compound a promising candidate for therapeutic intervention.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The chiral center at the (2S) position must be carefully preserved during synthesis to maintain the compound's biological activity. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, have been employed to achieve this goal. These methods not only improve the efficiency of synthesis but also reduce unwanted byproducts, ensuring a high-quality final product.

In conclusion, (2S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2-hydroxypropanoic acid (CAS No. 2308481-06-1) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its ability to modulate key biological pathways makes it a valuable candidate for further investigation in drug discovery. As research continues, this compound holds promise for contributing to the development of novel treatments for various diseases, particularly those involving inflammation and cancer.

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